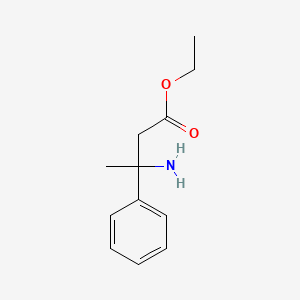

Ethyl 3-amino-3-phenylbutanoate

Description

Its structure features a phenyl group and an amino group attached to the β-carbon of the butanoate ester backbone (C₉H₁₃NO₂). This configuration imparts unique reactivity, enabling its use in cyclization reactions, heterocycle formation, and chiral synthesis . Commercial suppliers like CymitQuimica list it at premium pricing (€588/50mg), reflecting its niche applications in advanced organic chemistry .

Properties

IUPAC Name |

ethyl 3-amino-3-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-15-11(14)9-12(2,13)10-7-5-4-6-8-10/h4-8H,3,9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNLAZCZKGITBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-amino-3-phenylbutanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-3-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. Another method involves the reductive amination of ethyl 3-oxo-3-phenylbutanoate using ammonia or an amine source under hydrogenation conditions .

Industrial Production Methods: Industrial production of this compound typically employs large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-3-phenylbutanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction can yield primary or secondary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Primary or secondary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-amino-3-phenylbutanoate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-phenylbutanoate involves its interaction with specific molecular targets. In biological systems, it may act as a prodrug, undergoing enzymatic hydrolysis to release the active 3-amino-3-phenylbutanoic acid. This active form can then interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 3-amino-3-phenylbutanoate with structurally or functionally analogous esters, emphasizing molecular features, properties, and applications:

Key Structural and Functional Insights

Amino vs. Hydroxy Groups: this compound’s amino group enables nucleophilic reactions (e.g., Schiff base formation), distinguishing it from hydroxylated analogs like Ethyl 3-hydroxy-3-methylbutanoate, which participate in esterification or hydrogen bonding . Fluorinated derivatives (e.g., Ethyl 3-amino-4,4-difluorobutanoate) exhibit increased metabolic stability and lipophilicity, critical for drug design .

Aromatic vs. Aliphatic Substituents: The phenyl group in this compound enhances π-π stacking interactions in supramolecular chemistry, unlike aliphatic analogs such as isoamyl acetate, which prioritize volatility and non-polar solubility .

Synthetic Utility: Methyl 2-benzoylamino-3-oxobutanoate’s β-keto ester moiety facilitates cyclocondensation reactions, yielding nitrogen-containing heterocycles like oxazolines, whereas this compound is tailored for amino-heterocycle formation .

Chirality: (S)-Ethyl 3-hydroxybutanoate’s stereospecificity is exploited in asymmetric synthesis, whereas this compound’s chiral β-carbon can generate enantiopure intermediates for pharmaceuticals .

Research Findings and Data

- Thermodynamic Properties: Ethyl 3-hydroxy-3-methylbutanoate has a standard evaporation enthalpy of 55.2 kJ/mol and a water solubility of 4.5 g/L, contrasting with the fluorinated analog’s lower solubility due to hydrophobic fluorine atoms .

- Synthetic Conditions: this compound derivatives are synthesized via aminolysis of β-keto esters, while Methyl 2-benzoylamino-3-oxobutanoate requires PPA (polyphosphoric acid) catalysis at 130–140°C for cyclization .

Biological Activity

Ethyl 3-amino-3-phenylbutanoate, a compound of interest in medicinal chemistry, has been studied for its biological activity, particularly regarding its derivatives and their potential therapeutic applications. This article provides a comprehensive overview of the compound's biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C12H17NO2) is characterized by the presence of an amino group attached to a phenylbutanoate structure. Its molecular structure can be represented as follows:

The compound is typically a light yellow liquid with a boiling point of approximately 290°C and exhibits limited solubility in water but better solubility in organic solvents like chloroform and methanol.

Key Biological Activities

This compound has shown significant biological activities primarily through its derivatives. The following table summarizes key biological activities associated with various derivatives:

| Compound Name | Key Biological Activity |

|---|---|

| Ethyl 2-phenylacetoacetate | Antiprion properties |

| Ethyl 4-phenyl-3-ketobutanoate | Inhibition of NF-kB |

| Ethyl 4-phenylacetoacetate | Limited studies on biological activity |

The biological activity of this compound is largely attributed to its role as a precursor for synthesizing biologically active derivatives, particularly those exhibiting antiprion activity.

The mechanism of action for this compound involves its participation in biochemical pathways that lead to the synthesis of compounds with pharmacological effects. This compound acts as a synthetic intermediate in the preparation of pyrazolone derivatives and pyrrolinylaminopyrimidine analogs, which have been shown to inhibit AP-1 and NF-κB mediated gene expression.

Cellular Effects

Research indicates that derivatives of this compound can influence cell signaling pathways and gene expression. For instance, certain synthesized pyrazolone derivatives have demonstrated significant inhibitory effects on prion replication in vitro, suggesting potential therapeutic applications in treating prion diseases .

Synthesis and Biological Evaluation

A notable study published in the Journal of Medicinal Chemistry explored the synthesis of pyrazolone derivatives from this compound. The researchers conducted in vitro assays to evaluate the antiprion activity of these derivatives. Results indicated that specific compounds exhibited substantial inhibitory effects on prion replication, underscoring the therapeutic potential of this compound and its derivatives .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the formation of bioactive compounds. Its derivatives undergo various transformations (e.g., oxidation and reduction reactions), which can significantly alter their biological activities. This metabolic versatility makes it a candidate for further exploration in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.